molecular formula C9H7NS B1301133 2-Quinolinethiol CAS No. 2637-37-8

2-Quinolinethiol

Cat. No. B1301133
CAS RN: 2637-37-8
M. Wt: 161.23 g/mol
InChI Key: KXZSVYHFYHTNBI-UHFFFAOYSA-N
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Description

Quinoline and its derivatives are a group of compounds that have attracted significant attention due to their wide range of biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss 2-Quinolinethiol, they provide valuable insights into the chemistry of quinoline derivatives, which can be extrapolated to understand the properties and synthesis of 2-Quinolinethiol.

Synthesis Analysis

The synthesis of quinoline derivatives often involves novel chemistries and catalytic systems. For instance, the synthesis of 2-(aryl or heteroaryl)quinolin-4-amines involves new chemistries that have been recently developed, leading to compounds with anti-HIV-1 activity . Similarly, the synthesis of 2-acylthieno[2,3-b]quinolines is achieved through Cu-TEMPO catalyzed dehydrogenation and sp2-C-H functionalization, using elemental sulfur as a thiol surrogate . These methods highlight the versatility and creativity in synthesizing quinoline derivatives, which could be adapted for the synthesis of 2-Quinolinethiol.

Molecular Structure Analysis

Quinoline derivatives exhibit a wide range of structural diversity, which is crucial for their biological activity. The crystal structure analysis and spectral assessments of quinoline-based derivatives provide insights into their molecular geometry and electronic properties . The presence of substituents on the quinoline ring can significantly alter the molecular structure and, consequently, the reactivity and interaction with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including Friedländer annulation, reduction, and alkene functionalization . The triflic acid-mediated N-heteroannulation is another example of a reaction that can be used to synthesize quinoline derivatives, such as 4-amino-2-(methylthio)quinolines . These reactions demonstrate the synthetic flexibility of quinoline derivatives and their potential for further functionalization, which is relevant for the synthesis of 2-Quinolinethiol.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the electron-donating and withdrawing effects of substituents can affect the electronic properties and reactivity of these compounds . The nonlinear optical (NLO) properties of quinoline derivatives have also been studied, indicating their potential in technological applications . These properties are essential for understanding the behavior of quinoline derivatives in various environments and their interactions with other molecules.

Scientific Research Applications

Electrochemical Applications

  • Electrochemical Behavior Studies

    2-Quinolinethiol has been studied for its electrochemical behavior on a hanging mercury drop electrode. It forms different structured layers, indicating potential applications in electrochemical sensors or devices (Paneli & Voulgaropoulos, 1995).

  • Gold Nanoparticles

    The use of 2-quinolinethiol in the preparation of gold nanoparticles and its impact on their electrochemical properties has been explored. This has implications for applications in nanotechnology and materials science (Jing, 2004).

Biological and Optical Research

  • Biological and Nonlinear Optical (NLO) Properties: Research on quinoline derivatives, including 2-quinolinethiol, emphasizes their potential in biological and NLO research. This includes their use in molecular design for pharmacological applications (Khalid et al., 2019).

Synthesis and Chemical Applications

  • Synthesis of Quinoline Derivatives

    Studies on the synthesis of 2-(methylthio)quinolines, including methods for modification and substitution of the quinoline structure, suggest its versatility in chemical synthesis (Panda et al., 2004).

  • Chemistry of Quinoline Analogs

    The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, closely related to 2-quinolinethiol, has been reviewed, highlighting its applications in synthetic and industrial chemistry (Hamama et al., 2018).

Catalysis and Hydrogen Evolution

  • Catalysis in Hydrogen Evolution: The role of 2-quinolinethiol complexes in catalyzing hydrogen evolution has been investigated, showcasing its potential in energy-related applications (Paneli & Voulgaropoulos, 1995).

Anticancer Activity

  • Anticancer Drug Development: Quinoline-based compounds, including 2-quinolinethiol derivatives, show effective anticancer activity. Their structural diversity makes them valuable in the development of novel cancer treatments (Solomon & Lee, 2011).

Safety And Hazards

2-Quinolinethiol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Relevant Papers

There are a few papers that mention 2-Quinolinethiol. One paper discusses the simultaneous voltammetric determination of cobalt, nickel, and labile zinc, using 2-Quinolinethiol in the presence of surfactants . Another paper discusses the determination of Ni and Co using 2-Quinolinethiol by adsorptive voltammetry .

properties

IUPAC Name

1H-quinoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZSVYHFYHTNBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062569
Record name 2(1H)-Quinolinethione
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Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24838068
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Quinolinethiol

CAS RN

2637-37-8
Record name 2(1H)-Quinolinethione
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Record name Thiocarbostyril
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Record name 2-Quinolinethiol
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Record name 2-Quinolinethiol
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Record name 2(1H)-Quinolinethione
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Record name 2(1H)-Quinolinethione
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Record name Quinoline-2-thiol
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Record name THIOCARBOSTYRIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
145
Citations
S Roy, AA Lopez, JE Yarnell, FN Castellano - Inorganic Chemistry, 2021 - ACS Publications
… as anti-[Pt(C ∧ N)(μ-N ∧ S)] 2 , where C ∧ N is 2-phenylpyridine (ppy) or benzo(h)quinoline (bzq) and N ∧ S is pyridine-2-thiol (pyt), 6-methylpyridine-2-thiol (Mpyt), or 2-quinolinethiol …
Number of citations: 11 pubs.acs.org
EM Padilla - 1991 - search.proquest.com
Reaction of trans-(PdCl (μ-Cl)(PR 3)) 2 (R= Me 2.1, Et 2.2, Ph 2.3) in acetone with methyl or t-butyl mercaptan at 25 C produced exclusively the mono (μ-alkylthiolato) complexes, cis-Pd …
Number of citations: 3 search.proquest.com
EM Padilla, JH Yamamoto, CM Jensen - Inorganica chimica acta, 1990 - Elsevier
… and used without further purification: 2-quinolinethiol, … g, 3.95 mmol) in acetone (150 ml) is treated with 2quinolinethiol … Na in 25 ml of absolute ethanol) is treated with 2-quinolinethiol …
Number of citations: 29 www.sciencedirect.com
MG Paneli, AN Voulgaropoulos - Electroanalysis, 1995 - Wiley Online Library
… of cobalt and nickel complexes with 2-quinolinethiol, as well as … to 2quinolinethiol (- 1 SO0 V); in the 2-quinolinethiol molecule … The voltammogram of 2.0mM 2-quinolinethiol in 0.20 M …
MG Paneli, A Voulgaropoulos - Fresenius' journal of analytical chemistry, 1991 - Springer
… Comparing 2-quinolinethiol with the other ligands used to determine either cobalt or nickel, it can be stated that 2-quinolinethiol is advantageous, since it can be used for the …
Number of citations: 22 link.springer.com
MG Paneli, AN Voulgaropoulos - Fresenius' journal of analytical chemistry, 1994 - Springer
… 1 NH4OH-0.01 tool/1 NH4C1 using 2-quinolinethiol as a chelating agent is shown in Fig… 2-quinolinethiol, indicating that zinc is not at all or is very weakly complexed with 2-quinolinethiol…
Number of citations: 17 link.springer.com
M Gras, B Therrien, G Süss-Fink, P Štěpnička… - Journal of …, 2008 - Elsevier
… -SC 9 H 6 N)-(η 1 -SC 9 H 6 N) (6) is obtained from the similar reaction with 2-quinolinethiol. … 2 -Cl) 2 Cl 2 reacts with the analogous 2-quinolinethiol in refluxing ethanol to give (η 6 -C 6 …
Number of citations: 34 www.sciencedirect.com
D Prusinowska, L Lapinski, MJ Nowak… - Spectrochimica Acta Part …, 1995 - Elsevier
… The experimental spectra of 2(IH)-quinolinethione and 2-quinolinethiol were interpreted by comparison with the spectra calculated theoretically at the ab initio SCF/6-31G** level. …
Number of citations: 41 www.sciencedirect.com
AG Renfrew - Journal of the American Chemical Society, 1946 - ACS Publications
… prepared by addingiodine to a solution of 7methyl-2-quinolinethiol in chloroform (or of the sodium salt of the … It decomposed at 177-178; 1:1 mixtures with7-methyl-2-quinolinethiol or …
Number of citations: 17 pubs.acs.org
P Dey, W Olds, I Blakey, KJ Thurecht… - Journal of Raman …, 2013 - Wiley Online Library
… mm, offered sensitive probing of injected 2-quinolinethiol-barcoded NP assemblies through … used and that our SORS system has a 2-quinolinethiol detection limit of 10 −6 M. Higher …

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